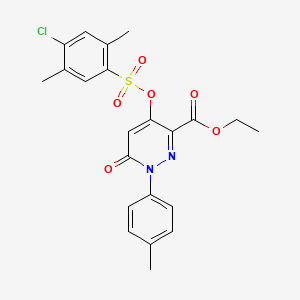

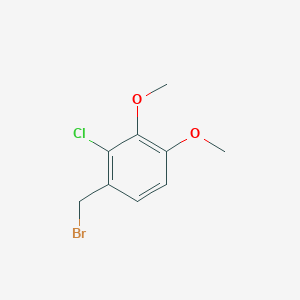

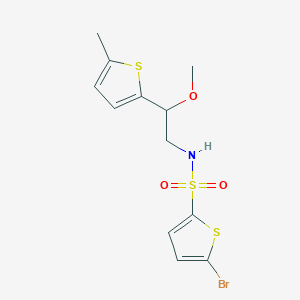

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, the synthesis of similar compounds has been achieved through reactions like the coupling reaction between morpholine and diazonium ions formed from aminobenzoic acids, showcasing the complexity and precision required in organic synthesis (Taylor Chin et al., 2010).

Molecular Structure Analysis

The analysis of the molecular structure of compounds like "(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" often involves X-ray crystallography and spectroscopic methods. These techniques provide detailed information about the geometry, bond lengths, angles, and overall conformation of the molecule, as seen in related compounds where X-ray structural analysis and spectroscopic methods were used to elucidate structural details (S. Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. They can undergo various organic reactions, including coupling reactions, cycloadditions, and substitutions, which modify their structure and functional capabilities. For example, related compounds have been synthesized via reactions that demonstrate the versatility and reactivity of these molecules (B. Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate are often synthesized for their unique structural and photophysical properties. For instance, the synthesis and X-ray structure analysis of related morpholine derivatives have been explored to understand their structural characteristics and photophysical behavior, which could be indicative of the type of applications possible for the compound (Taylor Chin et al., 2010).

Photophysical Properties

These compounds are also studied for their photophysical properties, which include absorption and emission spectra, making them potential candidates for applications in optoelectronics, light-emitting devices, and as fluorescent probes in biological systems. The detailed analysis of their emission properties at different temperatures provides valuable insights into their stability and performance under various conditions (Taylor Chin et al., 2010).

Coordination Chemistry and Surface Chemistry

Research has also focused on the coordination of similar compounds to metal surfaces, which is crucial for applications in catalysis and surface engineering. The study of zwitterionic dithiocarboxylates derived from N-heterocyclic carbenes, for example, highlights the potential for (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate to form self-assembled monolayers on gold surfaces, offering applications in nanotechnology and material science (U. Siemeling et al., 2012).

Metal-Organic Frameworks (MOFs)

Compounds with similar structural motifs are used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The synthesis of a new MOF involving Schiff base-type ligands, as opposed to anticipated quinazoline complexes, demonstrates the versatility of such compounds in creating materials with novel properties (Lan‐Qin Chai et al., 2016).

properties

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-14-2-4-15(5-3-14)12-19-20(23)17-7-6-16(13-18(17)27-19)26-21(24)22-8-10-25-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZXLDXPZACHLK-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)

![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)